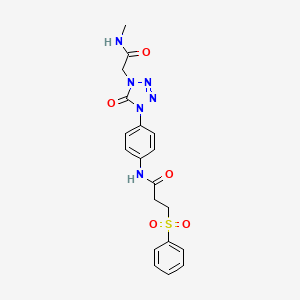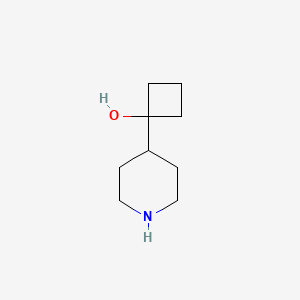
1-(Piperidin-4-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Piperidin-4-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . This compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 166-168 degrees Celsius . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ytterbium triflate catalyzed synthesis : The compound has been used in the synthesis of 2-alkoxy-1,1-cyclobutane diesters, which are involved in dipolar cycloadditions. This process, catalyzed by Ytterbium triflate (Yb(OTf)3), leads to the stereoselective synthesis of piperidines with high trans stereoselectivity (Moustafa & Pagenkopf, 2010).
Piperidinamide dimers from Piper peepuloides : Piperidinamide dimers, related to 1-(Piperidin-4-yl)cyclobutan-1-ol, have been isolated from Piper peepuloides. Their structures were established by spectral analysis (Sharma, Kumari, Kumar & Prabhakar, 1999).
Crystal structure analysis : The title compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(piperidin-1-yl)ethanone, has been analyzed for its crystal structure, revealing interesting intermolecular interactions and a two-dimensional network formation (Cukurovali, Özdemir, Yilmaz & Dinçer, 2005).
Synthesis of pyrrolidines and piperidines : A method to access 2-unsubstituted pyrrolidines and piperidines using donor-acceptor cyclopropanes or cyclobutanes has been developed. This protocol tolerates various functional groups, offering an efficient entry to these classes of compounds (Garve, Kreft, Jones & Werz, 2017).
Synthesis of cyclobutanoid amides : New cyclobutanoid amides have been isolated from Piper arborescens, which are structurally similar to the compound . Their synthesis and structure have been thoroughly analyzed (Lee, Chen, Chen, Tsai & Chen, 2004).
Biological Applications
Selective Estrogen Receptor Modulators (SERMs) : Chiral piperidin-4-ols, similar to this compound, have been designed and evaluated for their potential as SERMs. Their biological activity against estrogen-responsive cells was assessed, showcasing their relevance in medicinal chemistry (Yadav, MacLean, Bhattacharyya, Parmar, Balzarini, Barden, Too & Jha, 2011).
HIV-1 Protease Inhibition : A novel synthetic inhibitor of HIV-1 protease, structurally related to the compound of interest, has been studied. Its crystal structure indicates potential for targeted enzyme inhibition (Hilgeroth, Tykarska & Jaskólski, 2002).
Safety and Hazards
The compound has been classified as having the following hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(Piperidin-4-yl)cyclobutan-1-ol”, is an important task of modern organic chemistry . Future research directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential treatment of hiv, suggesting that this compound may also target the ccr5 receptor .
Mode of Action
If it does indeed target the CCR5 receptor, it may function as an antagonist, preventing the receptor from binding to its natural ligands and thus inhibiting HIV-1 entry into cells .
Biochemical Pathways
If it acts as a CCR5 antagonist, it would affect the chemokine signaling pathway, potentially impacting immune response and inflammation .
Result of Action
If it acts as a CCR5 antagonist, it could potentially prevent HIV-1 entry into cells, thereby inhibiting the progression of HIV infection .
Propiedades
IUPAC Name |
1-piperidin-4-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJMQMMMJPHQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)
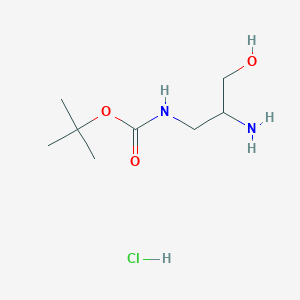



![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)
![N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2869453.png)

![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)
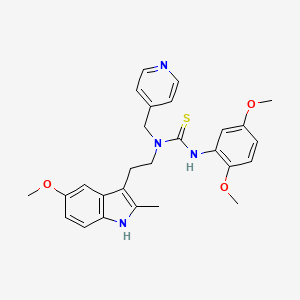
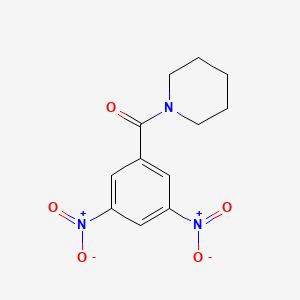
![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)
